molecular formula C17H18BrN B12839147 rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12839147
M. Wt: 316.2 g/mol
InChI Key: RHZPRTGVQUYQFA-WMLDXEAASA-N
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Description

rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is a chiral compound with significant interest in organic chemistry and medicinal chemistry. The compound features a bromophenyl group and a tetrahydronaphthalene core, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-bromobenzaldehyde and N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

    Key Steps:

    Reaction Conditions: Typical conditions include solvents like methanol or ethanol, temperatures ranging from room temperature to reflux, and reaction times varying from a few hours to overnight.

Industrial Production Methods:

    Batch Process: In an industrial setting, the compound can be synthesized using a batch process with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Process: For large-scale production, a continuous flow process may be employed, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents, temperatures ranging from 0°C to reflux.

    Reduction: Lithium aluminum hydride in dry ether, room temperature to reflux.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents, room temperature to elevated temperatures.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Probes: It can be used as a biological probe to study receptor-ligand interactions due to its structural similarity to certain bioactive molecules.

Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of central nervous system (CNS) active agents.

Industry:

    Material Science: It finds applications in material science for the development of novel polymers and advanced materials.

Mechanism of Action

Molecular Targets and Pathways:

    Receptor Binding: The compound may interact with specific receptors in the CNS, modulating neurotransmitter activity.

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

    4-(4-Bromophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the N-methyl group, leading to different pharmacological properties.

    N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromophenyl group, affecting its reactivity and applications.

Uniqueness:

    Structural Features: The presence of both the bromophenyl group and the N-methyl group in rel-(1R,4S)-4-(4-Bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C17H18BrN

Molecular Weight

316.2 g/mol

IUPAC Name

(1R,4S)-4-(4-bromophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C17H18BrN/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17/h2-9,14,17,19H,10-11H2,1H3/t14-,17+/m0/s1

InChI Key

RHZPRTGVQUYQFA-WMLDXEAASA-N

Isomeric SMILES

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC=C(C=C3)Br

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Br

Origin of Product

United States

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